5-Hydroxy Acetate Omeprazole is a derivative of Omeprazole, a widely used proton pump inhibitor (PPI) that reduces gastric acid secretion. The compound is primarily studied for its role as a metabolite of Omeprazole, contributing to the pharmacological effects and metabolic pathways of this medication. Understanding its synthesis, structure, and mechanism of action is crucial for optimizing therapeutic applications and assessing its role in drug metabolism.
5-Hydroxy Acetate Omeprazole is classified under the category of benzimidazole derivatives. It is synthesized from Omeprazole through various metabolic processes, primarily involving hydroxylation at the 5-position of the pyridine ring. This compound can be found in pharmaceutical formulations or as a result of metabolic transformations in biological systems, particularly in humans where it is generated by cytochrome P450 enzymes.
The synthesis of 5-Hydroxy Acetate Omeprazole can be approached through several methods, often involving the hydroxylation of Omeprazole itself.
These methods highlight both enzymatic and chemical approaches to synthesizing this compound, with an emphasis on efficiency and yield.
The molecular structure of 5-Hydroxy Acetate Omeprazole can be depicted as follows:
This structure contributes to its biological activity and interaction with proton pumps in gastric cells.
The chemical reactions involving 5-Hydroxy Acetate Omeprazole primarily include:
These reactions are crucial for understanding the metabolic pathways and potential therapeutic modifications of Omeprazole derivatives.
The mechanism of action of 5-Hydroxy Acetate Omeprazole involves its role as a metabolite in the inhibition of gastric acid secretion:
5-Hydroxy Acetate Omeprazole has several scientific uses:
5-Hydroxy Omeprazole is a pharmacologically significant metabolite of omeprazole, a proton pump inhibitor. Its IUPAC name is 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-6-ol, reflecting the hydroxylation at the 5-position of the benzimidazole ring. The molecular formula is C₁₇H₁₉N₃O₄S, with a molecular weight of 361.42 g/mol [1] [7]. The structure retains the sulfoxide bridge and pyridine ring of the parent compound but incorporates a phenolic hydroxyl group, altering its electronic distribution and reactivity. Chirality is critical, as the (S)-enantiomer exhibits distinct metabolic behavior and clearance rates compared to the (R)-form due to stereoselective CYP2C19 metabolism [3].
Table 1: Structural Identification of 5-Hydroxy Omeprazole
Property | Value |
---|---|
IUPAC Name | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-6-ol |
Molecular Formula | C₁₇H₁₉N₃O₄S |
Molecular Weight | 361.42 g/mol |
CAS Number | 92340-57-3 |
Parent Compound | Omeprazole (C₁₇H₁₉N₃O₃S) |
This metabolite exhibits moderate water solubility due to its ionizable benzimidazole nitrogen (pKa ~8.7) and phenolic group. Its experimental logP is ~1.8, indicating higher lipophilicity than omeprazole (logP ~2.2), which influences membrane permeability [5] [8]. Stability studies show sensitivity to pH: it remains stable under alkaline conditions (pH 7–9) but degrades in acidic environments (pH <4) via sulfoxide reduction and benzimidazole ring cleavage. Photodegradation occurs under UV light, necessitating storage in amber containers. Oxidation at the pyridine nitrogen or sulfoxide bridge can generate N-oxide or sulfone derivatives during storage [5] [8].
Table 2: Physicochemical Properties vs. Omeprazole
Property | 5-Hydroxy Omeprazole | Omeprazole |
---|---|---|
Solubility (pH 7.4) | ~0.5 mg/mL | ~0.4 mg/mL |
logP | ~1.8 | ~2.2 |
Major Ionizable Groups | Benzimidazole (pKa 8.7), Phenol (pKa 10.2) | Benzimidazole (pKa 8.9) |
Stability | Acid-labile; photodegradable | Acid-labile; photodegradable |
Primary Synthesis Route:
5-Hydroxy Omeprazole is biosynthesized in humans via CYP2C19-mediated hydroxylation of omeprazole’s pyridine ring. In vitro, this is achieved using recombinant CYP2C19 enzymes or human liver microsomes with NADPH as a cofactor [2] [5]. Chemical synthesis involves:
Impurity Generation:
Key impurities include:
Table 3: Synthetic Pathways and Associated Impurities
Synthesis Method | Key Reagents/Conditions | Major Impurities |
---|---|---|
Enzymatic (CYP2C19) | NADPH, O₂, human liver microsomes | Omeprazole sulphone |
Chemical Demethylation | BBr₃, −78°C, anhydrous CH₂Cl₂ | Desmethyl omeprazole, Sulfoxides |
Acetylation-Hydrolysis | Acetic anhydride, NaOH | 5-Acetate derivatives |
Structural Differences:
5-Hydroxy Omeprazole features a hydroxyl group at the 5-position of the benzimidazole ring, replacing omeprazole’s methoxy group. This increases polarity and hydrogen-bonding capacity, altering receptor binding and metabolic fate [3] [7].
Metabolic and Pharmacokinetic Behavior:
Analytical Differentiation:
Stereoselective separation requires chiral chromatography (e.g., Lux Cellulose-4 columns) or 2D-LC–MS/MS. The metabolite elutes earlier than omeprazole in reversed-phase HPLC due to higher polarity [3] [8].
Table 4: Metabolic and Analytical Comparison with Omeprazole
Parameter | 5-Hydroxy Omeprazole | Omeprazole |
---|---|---|
Primary Metabolic Pathway | CYP2C19 hydroxylation | CYP2C19 hydroxylation; CYP3A4 sulfoxidation |
AUC in CYP2C191/1 | 4151 h nmol·L⁻¹ (precursor) | 2873 h nmol·L⁻¹ (EMs) |
Key Analytical Method | Chiral LC-MS/MS | Achiral HPLC-UV |
Retention Time (HPLC) | ~6.6 min | ~18.8 min |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1